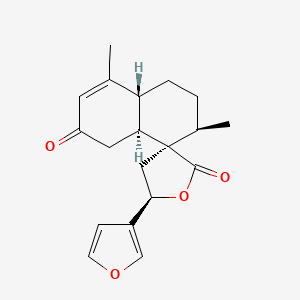
trans-Dehydrocrotonin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Dehydrocrotonin is a natural product found in Croton glabellus, Croton cajucara, and Croton schiedeanus with data available.
Wissenschaftliche Forschungsanwendungen
Antidiabetic and Hypolipidemic Effects
- t-DCTN exhibits antidiabetic effects by reducing hyperglycemia and hypertriglyceridemia in rats, suggesting its potential use in diabetes management (Silva et al., 2001).
- Another study highlights the hypoglycemic activity of t-DCTN in diabetic rats, showing its effectiveness in lowering blood sugar levels, comparable to the drug glibenclamide (Farias et al., 1997).
- t-DCTN has also been shown to have a lipid-lowering effect in mice, making it a potential candidate for managing high-fat-diet-induced hyperlipidemia (Silva et al., 2001).
Anti-inflammatory and Antinociceptive Properties
- The compound demonstrates significant anti-inflammatory and antinociceptive activities in animal models, indicating its potential for treating inflammatory and pain-related conditions (Carvalho et al., 1996).
Antioestrogenic Activity
- In a study using rats, t-DCTN showed antioestrogenic activity, suggesting its potential application in conditions related to estrogen imbalance (Costa et al., 1999).
Insect Growth Inhibition
- t-DCTN has been identified as having insect growth inhibitory properties, potentially useful in pest control applications (Kubo et al., 1991).
Cytotoxicity Studies
- Studies on the cytotoxicity of t-DCTN reveal its potential as an antineoplastic agent, with effects on human lymphocytes and leukemia cells, suggesting its use in cancer therapy (Lemos et al., 2008); (Freire et al., 2003).
Antigenotoxic and Antitumor Activities
- t-DCTN has shown antigenotoxic properties in vivo and antitumor activities against certain cancers, reinforcing its potential therapeutic applications in oncology (Agner et al., 2001); (Grynberg et al., 1999).
Cardiovascular Effects
- In cardiovascular research, t-DCTN has been shown to influence hemodynamic parameters like blood pressure and heart rate in rats, indicating its potential use in managing cardiovascular conditions (Silva et al., 2005).
Eigenschaften
Molekularformel |
C19H22O4 |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
(4aR,5'R,7R,8R,8aS)-5'-(furan-3-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione |
InChI |
InChI=1S/C19H22O4/c1-11-7-14(20)8-16-15(11)4-3-12(2)19(16)9-17(23-18(19)21)13-5-6-22-10-13/h5-7,10,12,15-17H,3-4,8-9H2,1-2H3/t12-,15+,16+,17-,19-/m1/s1 |
InChI-Schlüssel |
PHTWCRQCDPNVLQ-WCARXYILSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@H]2[C@@H]([C@@]13C[C@@H](OC3=O)C4=COC=C4)CC(=O)C=C2C |
SMILES |
CC1CCC2C(C13CC(OC3=O)C4=COC=C4)CC(=O)C=C2C |
Kanonische SMILES |
CC1CCC2C(C13CC(OC3=O)C4=COC=C4)CC(=O)C=C2C |
Synonyme |
dehydrocrotonin trans-dehydrocrotonin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


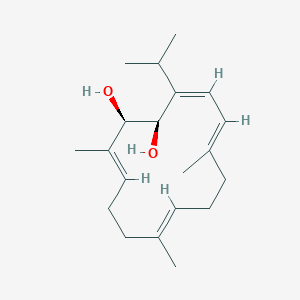
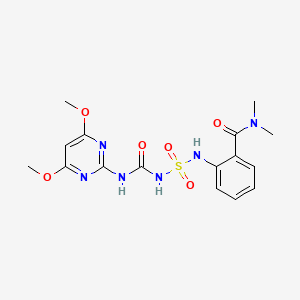
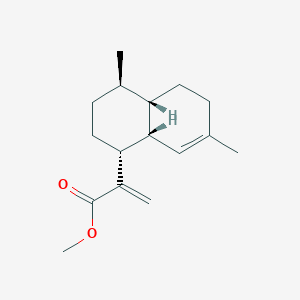
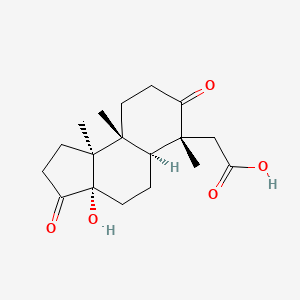
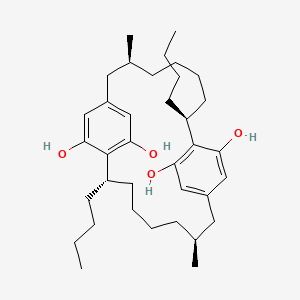
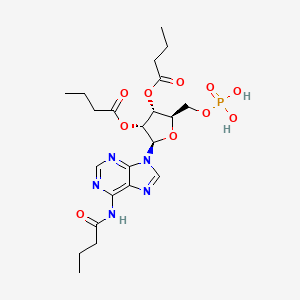

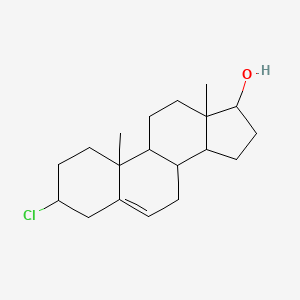
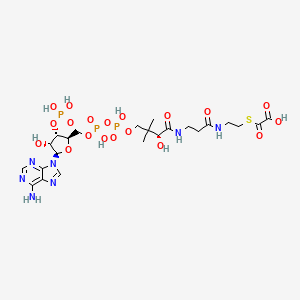
![(8S)-4,4,7,8-tetramethyl-8-[(E)-3-methyl-5-(3-methyl-6-methyliminopurin-7-yl)pent-3-enyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol](/img/structure/B1249408.png)
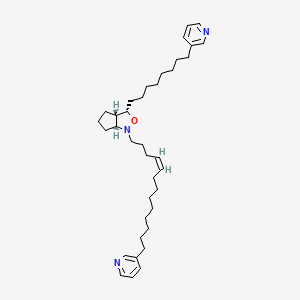
![2,2-dimethylpropanoyloxymethyl (5R,6S)-3-[[(2-amino-2-oxoethyl)-methylamino]methyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1249410.png)
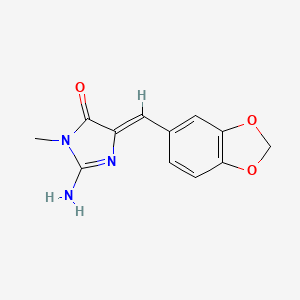
![(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,9,10,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1249413.png)
